molecular formula C13H16ClFN4 B7046119 N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine

N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine

Cat. No.: B7046119
M. Wt: 282.74 g/mol
InChI Key: DGFPLBASARJSON-UHFFFAOYSA-N
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Description

N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine is a synthetic compound that features a pyrazole ring substituted with a tert-butyl group, a pyridine ring substituted with chlorine and fluorine atoms, and an amine group

Properties

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN4/c1-13(2,3)19-8-9(6-18-19)5-16-12-11(14)4-10(15)7-17-12/h4,6-8H,5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFPLBASARJSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2=C(C=C(C=N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Substitution reactions: The chlorine and fluorine atoms can be introduced via halogenation reactions using appropriate halogenating agents.

    Coupling reactions: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, such as an amine group, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling: The amine group can participate in coupling reactions with carboxylic acids or other electrophiles to form amide or other linkages.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Coupling: EDCI, DCC, and other coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine can be compared with other similar compounds, such as:

    N-[(1-tert-butylpyrazol-4-yl)methyl]-3-chloropyridin-2-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-[(1-tert-butylpyrazol-4-yl)methyl]-5-fluoropyridin-2-amine: Lacks the chlorine atom, which may influence its chemical properties and applications.

    N-[(1-methylpyrazol-4-yl)methyl]-3-chloro-5-fluoropyridin-2-amine: Lacks the tert-butyl group, which may alter its steric and electronic properties.

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